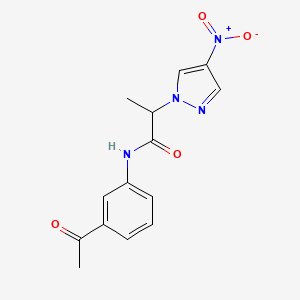
N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an acetylphenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetylation: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and anhydrous aluminum chloride as a catalyst.
Amidation: Finally, the propanamide moiety is formed by reacting the acetylphenyl-nitropyrazole intermediate with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products
Reduction: Amino derivatives
Oxidation: Carboxylic acids
Substitution: Halogenated or further nitrated derivatives
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The overall effect of the compound is determined by the combined actions of these functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)butanamide
Uniqueness
N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C14H14N4O4 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H14N4O4/c1-9(17-8-13(7-15-17)18(21)22)14(20)16-12-5-3-4-11(6-12)10(2)19/h3-9H,1-2H3,(H,16,20) |
InChI Key |
LURRMMAFELSBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















